3-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-1-METHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Overview
Description
3-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-1-METHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that features both quinoline and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-1-METHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multiple steps, including the formation of the quinoline and imidazole rings followed by their coupling. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired cyclization products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-1-METHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted quinoline and imidazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
3-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-1-METHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including antileishmanial activity.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-1-METHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets. The quinoline moiety can inhibit enzymes such as phosphodiesterases, while the imidazole ring can interact with various receptors, including serotonin and dopamine receptors . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaryl-1,2-dihydroquinolines: These compounds share the quinoline structure and exhibit anticancer activity.
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications, these compounds are structurally similar and have diverse biological activities.
Uniqueness
What sets 3-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-1-METHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE apart is its dual functionality, combining the properties of both quinoline and imidazole rings. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-methylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-16-9-13(19)18(15(16)21)10-14(20)17-8-4-6-11-5-2-3-7-12(11)17/h2-3,5,7H,4,6,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLLBLXRRYTJLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC(=O)N2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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